molecular formula C21H23NO3 B13722971 4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester

4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B13722971
M. Wt: 337.4 g/mol
InChI Key: QTCWGPUHDCMKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester is an organic compound that features a piperidine ring substituted with a vinylphenoxy group and a benzyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester typically involves a multi-step process. One common route starts with the preparation of 4-vinylphenol, which is then reacted with piperidine-1-carboxylic acid to form the intermediate 4-(4-vinylphenoxy)-piperidine-1-carboxylic acid. This intermediate is subsequently esterified with benzyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nucleophiles like sodium azide (NaN3) for vinyl substitution.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Substituted vinyl derivatives.

Scientific Research Applications

4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, while the piperidine ring may interact with biological receptors. The benzyl ester group can be hydrolyzed to release the active piperidine derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid methyl ester
  • 4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid ethyl ester
  • 4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid propyl ester

Uniqueness

4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl ester counterparts.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

benzyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C21H23NO3/c1-2-17-8-10-19(11-9-17)25-20-12-14-22(15-13-20)21(23)24-16-18-6-4-3-5-7-18/h2-11,20H,1,12-16H2

InChI Key

QTCWGPUHDCMKQM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.